A Technical Guide to the Isotopic Purity of Gemfibrozil-d6
A Technical Guide to the Isotopic Purity of Gemfibrozil-d6
Gemfibrozil-d6 is the deuterated analog of Gemfibrozil, a lipid-regulating agent belonging to the fibrate class. In analytical and clinical research, Gemfibrozil-d6 serves as a critical internal standard for the quantification of Gemfibrozil in biological matrices using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The accuracy and reliability of these quantitative assays are fundamentally dependent on the isotopic purity of the deuterated standard. This guide provides an in-depth overview of the isotopic purity of Gemfibrozil-d6, the methodologies for its determination, and its application in bioanalytical workflows.
Quantitative Data on Gemfibrozil-d6 Purity
The isotopic and chemical purity of Gemfibrozil-d6 is specified by various suppliers. High isotopic enrichment is crucial to prevent signal overlap with the non-labeled analyte, while high chemical purity ensures that no other substances interfere with the analysis. The data below is compiled from commercial suppliers of this standard.
| Supplier | CAS Number | Stated Isotopic Purity | Stated Chemical Purity |
| Cayman Chemical | 1184986-45-5 | ≥99% deuterated forms (d₁-d₆) | - |
| LGC Standards | 1184986-45-5 | 99 atom % D | >95% (HPLC)[3][4] |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like Gemfibrozil-d6 is essential for their validation as internal standards.[5] High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[5]
Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This method allows for the separation of the deuterated compound from potential impurities and the accurate measurement of its mass-to-charge ratio, which is used to determine the distribution of isotopologs (molecules that differ only in their isotopic composition).[6][7]
1. Sample Preparation:
-
A stock solution of Gemfibrozil-d6 is prepared in a suitable solvent, such as methanol or acetonitrile.[2]
-
The stock solution is further diluted to an appropriate concentration for LC-MS analysis.
2. Chromatographic Separation:
-
An aliquot of the prepared sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
The compound is separated on a reverse-phase column (e.g., C18) using a mobile phase gradient, typically consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid to improve ionization.
3. Mass Spectrometric Analysis:
-
The eluent from the LC system is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[6][8]
-
The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting Gemfibrozil-d6 peak.
4. Data Analysis and Purity Calculation:
-
The mass spectrum corresponding to the Gemfibrozil-d6 peak is extracted.
-
The relative intensities of the ion peaks for each isotopolog (d₀, d₁, d₂, d₃, d₄, d₅, and d₆) are measured.
-
A correction is applied to account for the natural abundance of isotopes (e.g., ¹³C) that contribute to the intensity of the isotopolog peaks.[8]
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The isotopic purity (or deuterium incorporation) is calculated based on the relative abundance of the fully deuterated (d₆) form compared to the lesser-deuterated and non-deuterated (d₀) forms.[6]
Applications and Workflows
Bioanalytical Quantification Workflow
Gemfibrozil-d6 is indispensable as an internal standard in pharmacokinetic studies that measure the concentration of Gemfibrozil in plasma over time.[2][9][10] Its deuteration gives it a higher mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical properties ensure it behaves identically during sample extraction and ionization.[11]
Pharmacological Context: Gemfibrozil's Mechanism of Action
To appreciate the role of Gemfibrozil-d6 in research, it is useful to understand the mechanism of the parent drug. Gemfibrozil primarily acts by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[12][13] This activation leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[12][14]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemfibrozil-d6 | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]
- 4. Gemfibrozil-d6 | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
